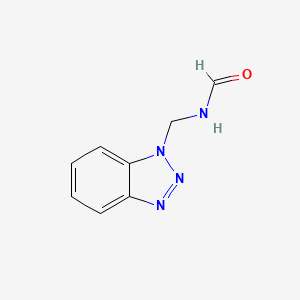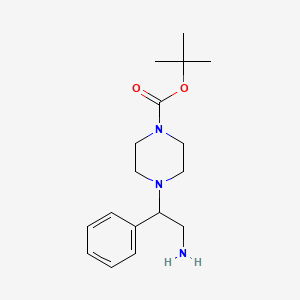
3-(5-fluoro-1H-indol-3-yl)propan-1-amine
Overview
Description
3-(5-fluoro-1H-indol-3-yl)propan-1-amine is a compound with the CAS Number: 245762-27-0 . It has a molecular weight of 192.24 . The IUPAC name for this compound is 3-(5-fluoro-1H-indol-3-yl)propylamine . This compound belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The InChI code for 3-(5-fluoro-1H-indol-3-yl)propan-1-amine is 1S/C11H13FN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atom and the indole and propylamine groups.Scientific Research Applications
Antiviral Activity
Indole derivatives, including 5-fluoro-indole compounds, have been reported to exhibit significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the fluoro group on the indole ring can enhance the compound’s ability to interact with viral proteins, potentially disrupting their function and inhibiting viral replication.
Anti-HIV Activity
The structural complexity of indole derivatives makes them suitable candidates for anti-HIV drugs. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been conducted to evaluate their potential as anti-HIV-1 agents . The fluoro-substituted indole could play a role in binding to HIV-1 related enzymes, thereby inhibiting the virus’s life cycle.
Anticancer Properties
Indole derivatives have been explored for their cytotoxic activities against various cancer cell lines. For example, dose-dependent cytotoxic activities of new compounds on MCF-7 cancer cells have been assessed using the MTT assay . The introduction of a fluoro group at the 5-position of the indole ring can influence the compound’s ability to induce apoptosis in cancerous cells.
Anti-Inflammatory and Analgesic Effects
Indole derivatives containing benzothiazole have been evaluated for their in vivo anti-inflammatory and analgesic activities . The fluoro-indole structure may contribute to the compound’s effectiveness by modulating inflammatory pathways and reducing pain perception.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth . The fluoro-indole derivative could potentially be used to synthesize analogs of plant hormones, influencing plant development and stress responses.
Pharmacological Diversity
The indole nucleus is a common feature in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors . This makes it an important scaffold for developing new derivatives with diverse pharmacological activities. The addition of a fluoro group can further enhance the biological activity and specificity of these compounds.
Safety and Hazards
The safety information for 3-(5-fluoro-1H-indol-3-yl)propan-1-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Mechanism of Action
Target of Action
The primary targets of the compound 3-(5-fluoro-1H-indol-3-yl)propan-1-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Result of Action
The molecular and cellular effects of the action of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine are currently under investigation . Understanding these effects will provide insights into the therapeutic potential of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine These factors can include pH, temperature, presence of other molecules, and cellular environment
properties
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFFCANWDYAYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398225 | |
| Record name | 3-(5-FLUORO-1H-INDOL-3-YL)PROPYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-fluoro-1H-indol-3-yl)propan-1-amine | |
CAS RN |
245762-27-0 | |
| Record name | 3-(5-FLUORO-1H-INDOL-3-YL)PROPYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)
![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)




